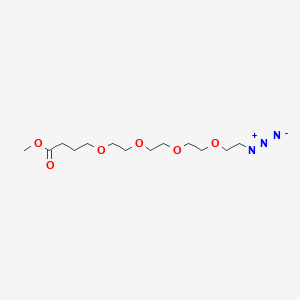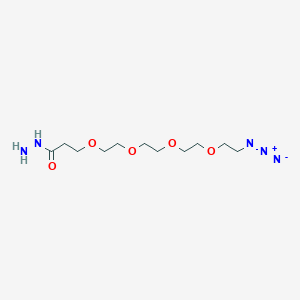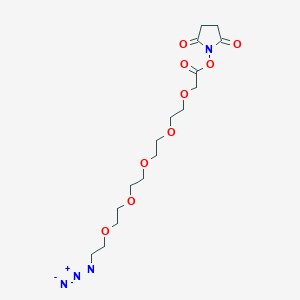
BAY-218
描述
BAY-218 是一种高效且选择性的芳香烃受体 (AhR) 小分子抑制剂。 该化合物因其可能抵消肿瘤免疫抑制的潜力而备受关注,使其成为癌症治疗中很有希望的候选药物 .
科学研究应用
BAY-218 有多种科学研究应用,尤其是在癌症治疗领域。 它已显示出与免疫检查点抑制剂治疗相当的单药疗效,与抗 PD-L1 抗体联合使用可进一步改善治疗效果 . 该化合物已被用于研究抗肿瘤 T 细胞反应的重建和肿瘤诱导的免疫抑制的抑制 . 此外,this compound 已用于涉及通过激活芳香烃受体介导的色氨酸代谢为免疫抑制性犬尿氨酸的研究 .
作用机制
BAY-218 通过抑制芳香烃受体发挥作用。 许多肿瘤过度表达吲哚二加氧酶和色氨酸二加氧酶等酶,导致色氨酸代谢为犬尿氨酸增加,通过激活芳香烃受体诱导免疫抑制 . 通过抑制该受体,this compound 恢复 T 细胞功能并诱导肿瘤排斥 .
生化分析
Biochemical Properties
BAY-218 plays a significant role in biochemical reactions. It interacts with the aryl hydrocarbon receptor (AhR), a protein that is activated by the metabolism of tryptophan into kynurenine by the enzymes indole dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) . By inhibiting AhR, this compound is proposed to restore T-cell function and induce tumor rejection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits AhR nuclear translocation, dioxin response element (DRE)-luciferase reporter expression, and AhR-regulated target gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits AhR, which is activated by kynurenine, a metabolite of tryptophan . This inhibition disrupts the immunosuppressive effects induced by the activation of AhR .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . This compound has shown mono-therapeutic efficacy that was comparable to immune checkpoint inhibitor (ICI) treatment . Further therapeutic improvement was achieved by combination with an anti-PD-L1 antibody .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan . It interacts with the enzymes IDO1 and TDO2, which convert tryptophan into kynurenine . The activation of AhR by kynurenine leads to immunosuppression, which is inhibited by this compound .
准备方法
BAY-218 的合成涉及制备 1,3-二芳基吡嗪-6-酮-5-羧酸酰胺。合成路线包括对 400 万种化合物文库进行高通量筛选,然后根据针对先导化合物特性的严格过滤参数进行彻底的命中减少过程。 选择的先导系列经过广泛的结构-活性关系研究和体外验证 . 制备方法强调提高亲脂性效率,以平衡效力与良好的药代动力学和 CYP450 相互作用特性 .
化学反应分析
BAY-218 主要进行抑制反应,靶向芳香烃受体。 该化合物的抑制活性以人细胞系中的 IC50 为 39.9 纳摩尔为特征 . 这些反应产生的主要产物包括抑制芳香烃受体通路,导致 T 细胞功能恢复和肿瘤排斥 .
相似化合物的比较
BAY-218 属于 1,3-二芳基吡嗪-6-酮-5-羧酸酰胺类,被认为是一类新型的芳香烃受体抑制剂 . 类似化合物包括其他芳香烃受体拮抗剂,如 2,3,7,8-四氯二苯并二恶英 (TCDD)。 This compound 由于其对芳香烃受体的选择性抑制及其可能抵消肿瘤免疫抑制而独一无二 .
属性
IUPAC Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRNBWAUZSMBN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAY-218 interact with its target, the AhR, and what are the downstream effects of this interaction?
A1: this compound functions as a selective and potent AhR inhibitor. [, ] It achieves this by directly binding to the AhR, preventing its translocation to the nucleus. [, ] This, in turn, blocks the AhR from binding to the dioxin response element (DRE) within DNA, a crucial step for AhR-mediated gene expression. [, ] As a result, this compound effectively inhibits the expression of AhR-regulated target genes, which include those involved in immunosuppressive pathways. [, ]
Q2: What are the in vivo effects of this compound on tumor growth and the tumor microenvironment?
A2: In vivo studies utilizing syngeneic mouse tumor models (CT26 and B16-OVA) demonstrated that this compound effectively enhances anti-tumor immune responses, ultimately leading to reduced tumor growth. [] Further analysis revealed that this compound administration led to an increased frequency of tumor-infiltrating CD8+ T cells and NK cells, while simultaneously decreasing the presence of immunosuppressive GR1+ myeloid cells and CD206+M2 macrophages within the tumor microenvironment. [] This shift in the immune cell profile within the tumor highlights the ability of this compound to reverse tumor-associated immunosuppression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















